molecular formula C11H12N2O2 B13319110 6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid

6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B13319110
M. Wt: 204.22 g/mol
InChI Key: LKHKWBIOFKVBBG-UHFFFAOYSA-N
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Description

6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a pent-4-yn-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with pent-4-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A simpler analog without the pent-4-yn-2-yl amino substitution.

    6-Aminopyridine-2-carboxylic acid: Similar structure but lacks the pent-4-yn-2-yl chain.

    Pent-4-yn-2-amine: Contains the pent-4-yn-2-yl chain but lacks the pyridine and carboxylic acid moieties.

Uniqueness

6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid is unique due to the combination of the pyridine ring, carboxylic acid group, and the pent-4-yn-2-yl amino substitution. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The presence of the pent-4-yn-2-yl chain can enhance the compound’s ability to interact with certain molecular targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-(pent-4-yn-2-ylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-5-8(2)12-10-7-4-6-9(13-10)11(14)15/h1,4,6-8H,5H2,2H3,(H,12,13)(H,14,15)

InChI Key

LKHKWBIOFKVBBG-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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